molecular formula C15H22ClN3O2 B4757338 4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide

Cat. No. B4757338
M. Wt: 311.81 g/mol
InChI Key: ZDIJOKNXNQRCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is known to interact with various receptors in the body, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide is complex and not fully understood. However, it is believed that this compound interacts with various receptors in the body, including dopamine and serotonin receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide are not fully understood. However, studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine and serotonin, leading to changes in neuronal activity and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide in lab experiments is its ability to interact with various receptors in the body, making it a versatile tool for studying various biological processes. However, one of the main limitations of using this compound is its complex mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including depression and anxiety. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to a better understanding of the biological processes involved in neurotransmitter release and neuronal activity. Additionally, future research could focus on the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production methods.

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-ethyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to interact with various receptors in the body, including dopamine and serotonin receptors, making it a promising candidate for the development of new drugs for the treatment of various diseases, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-ethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-3-17-15(20)19-8-6-18(7-9-19)11-12-10-13(16)4-5-14(12)21-2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJOKNXNQRCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-methoxybenzyl)-N-ethylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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